molecular formula C7H6N4O B016390 1,2,4-Benzotriazin-3-amine 1-oxide CAS No. 5424-06-6

1,2,4-Benzotriazin-3-amine 1-oxide

Cat. No. B016390
CAS RN: 5424-06-6
M. Wt: 164.16 g/mol
InChI Key: BBRWGJRKAHEZBG-UHFFFAOYSA-N
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Description

Synthesis Analysis 1,2,4-Benzotriazin-3-amine 1-oxide and its derivatives can be synthesized through various chemical reactions, involving the oxidation of benzotriazinones and the interaction with isocyanides under palladium catalysis. The oxidation of 3-alkyl- and 3-methoxy-1,2,3-benzotriazin-4(3H)-ones with peracids forms 1,2,3-benzotriazinone 1-oxides, which can undergo further chemical modifications. Palladium-catalyzed reactions with isocyanides lead to the formation of iminoisoindolinones, indicating a versatile reactivity profile for these compounds (Boulton et al., 1989); (Miura et al., 2011).

Molecular Structure Analysis The molecular structure of 1,2,4-Benzotriazin-3-amine 1-oxide derivatives showcases a variety of reactivities and structural features, including the ability to form tautomeric structures and participate in nucleophilic attacks. The structure is versatile enough to undergo reactions such as aminolysis, leading to the formation of substituted imines, and react with secondary amines, resulting in diverse products (Atallah & Nazer, 1982); (Gilbert & Veldhuis, 1969).

Chemical Reactions and Properties 1,2,4-Benzotriazin-3-amine 1-oxide compounds exhibit a range of chemical behaviors, including reactivity towards nucleophiles, the ability to undergo ring expansions, and participation in denitrogenation reactions. These reactions are pivotal in the synthesis of novel compounds with potential applications across various fields (Siddiqui & Stevens, 1974); (Miura et al., 2008).

Physical Properties Analysis The physical properties of 1,2,4-Benzotriazin-3-amine 1-oxide derivatives can be influenced by their molecular structure. Modifications in the substituents on the benzotriazinone ring affect their solubility, melting points, and stability, which are crucial for their potential applications in various domains (Yamauchi et al., 2010).

Chemical Properties Analysis The chemical properties of 1,2,4-Benzotriazin-3-amine 1-oxide derivatives, including reactivity, oxidation potential, and interaction with other chemical entities, underline their utility in synthetic chemistry. These properties are essential for designing new reactions and creating compounds with desired functionalities (Lipilin et al., 2008); (Kim et al., 1996).

Scientific Research Applications

  • Cancer Research :

    • 1,2,4-benzotriazine 1,4-dioxides, related to 1,2,4-Benzotriazin-3-amine 1-oxide, can selectively kill oxygen-poor cells in solid tumors, thus they are significant in cancer research. This characteristic is notably exemplified in the antitumor agent tirapazamine (Sarkar et al., 2017).
    • 1,2,4-benzotriazine 1,4-dioxides are hypoxia-selective analogues of tirapazamine, which is in Phase II/III clinical trials for cancer treatment. This highlights their potential as anticancer agents (Hay et al., 2003).
    • DNA targeting of 1,2,4-benzotriazine 1,4-dioxides can increase their potency while maintaining hypoxic cytotoxicity, which could enhance cancer treatment strategies (Hay et al., 2004).
  • Material Science :

    • 1,2,4-Benzotriazin-3-amine 1-oxide can be used in the development of multifunctional materials with good reversible electrochemical behavior. This application is important for the advancement of materials with specific electronic properties (Berezin et al., 2012).
  • Pharmacological Studies :

    • The compound shows anxiolytic-like activity in conflict models similar to diazepam but without sedative and amnesic properties. This makes it a candidate for the development of new therapeutic agents (Costanzo et al., 2002).
  • Radiosensitizer Development :

    • A stability-indicating LC assay for 1,2,4-benzotriazin-3-amine 1,4-dioxide, which is a radiosensitizer, shows 3-month stability of prototype aqueous formulations at room temperature. This is important for the development and storage of such compounds in medical applications (Riley et al., 1993).
  • Mechanistic Insights in Anticancer Drugs :

    • The understanding of the mechanism of benzotriazine 1,4-dioxide anticancer drugs is enhanced by studying the production of oxidizing radicals following their one-electron reduction. This is crucial in understanding the functionality and effectiveness of these drugs (Anderson et al., 2003).

Safety And Hazards

The safety and hazards associated with 1,2,4-Benzotriazin-3-amine 1-oxide are not well-documented in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling this substance1.


Future Directions

The future directions for research on 1,2,4-Benzotriazin-3-amine 1-oxide are not well-defined. However, given its selective toxicity towards hypoxic cells, this compound may have potential applications in the treatment of cancer45.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRWGJRKAHEZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=[N+]2[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202590
Record name 3-Amino-1,2,4-benzotriazine-1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Benzotriazin-3-amine 1-oxide

CAS RN

5424-06-6
Record name 1,2,4-Benzotriazin-3-amine, 1-oxide
Source CAS Common Chemistry
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Record name 5424-06-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1,2,4-benzotriazine-1-oxide
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Record name 1,2,4-benzotriazin-3-amine 1-oxide
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Synthesis routes and methods

Procedure details

A mixture of 10 g 2-nitroaniline and 20 g cyanamide is heated for 5 min to 100° C., cooled, mixed with 25 ml conc. hydrochloric acid and carefully heated to 70° C. After subsidence of the vigorous reaction, one cools to room temp., adds dropwise thereto 50 ml semiconce. caustic soda lye, heats for 30 min to 100° C., cools, filters and washes the precipitate with hot glacial acetic acid. There remain 9.1 g of title compound (78% of theory) of the m.p. 272°-274° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
RF Anderson, SS Shinde, MP Hay… - Journal of the …, 2003 - ACS Publications
The mechanism by which a benzotriazine 1,4-dioxide class of anticancer drugs produce oxidizing radicals following their one-electron reduction has been investigated using …
Number of citations: 129 pubs.acs.org
SS Shinde, RF Anderson, MP Hay… - Journal of the …, 2004 - ACS Publications
Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is the lead bioreductive drug in clinical trials as an anticancer agent to kill refractory hypoxic cells of solid tumors. It has long …
Number of citations: 50 pubs.acs.org
MP Hay, SA Gamage, MS Kovacs… - Journal of medicinal …, 2003 - ACS Publications
Tirapazamine (TPZ, 1,2,4-benzotriazin-3-amine 1,4-dioxide) is a bioreductive hypoxic cytotoxin currently in Phase II/III clinical trials in combination with radiotherapy and with cisplatin-…
Number of citations: 138 pubs.acs.org
AB Kelson, JP McNamara, A Pandey… - Anti-cancer drug …, 1998 - ingentaconnect.com
Tirapazamine (1,2,4-benzotriazin-3-amine, 1,4-dioxide, SR 4233,WIN 59075) is the lead compound representing this class of anticancer drugs. It is also the first compound to be …
Number of citations: 52 www.ingentaconnect.com
MP Hay, KO Hicks, FB Pruijn, K Pchalek… - Journal of medicinal …, 2007 - ACS Publications
Pharmacokinetic/pharmacodynamic (PK/PD) modeling has shown the antitumor activity of tirapazamine (TPZ), a bioreductive hypoxia-selective cytotoxin, to be limited by poor …
Number of citations: 52 pubs.acs.org
M Boyd, MP Hay, PDW Boyd - Magnetic Resonance in …, 2006 - Wiley Online Library
H, 13 C and 15 N NMR measurements (1D and 2D including 1 H 15 N gs‐HMBC) have been carried out on 3‐amino‐1, 2,4‐benzotriazine and a series of N‐oxides and complete …
K Pchalek, MP Hay - The Journal of organic chemistry, 2006 - ACS Publications
The introduction of a 3-alkyl substituent is a key step in the synthesis of 1,2,4-benzotriazine 1,4-dioxide hypoxia-selective anticancer agents, such as SN29751. The Stille reaction of 3-…
Number of citations: 45 pubs.acs.org
P Lienard, S Elenbaas - ACS omega, 2020 - ACS Publications
The process selection and subsequent development of a reliable, scalable synthesis of the anticancer prodrug tirapazamine (SR259075) is described in this paper. Reaction of …
Number of citations: 5 pubs.acs.org
BG Siim, FB Pruijn, JR Sturman, A Hogg, MP Hay… - Cancer research, 2004 - AACR
Tirapazamine (TPZ), a bioreductive drug with selective toxicity for hypoxic cells in tumors, is currently in Phase III clinical trials. It has been suggested to have a dual mechanism of action…
Number of citations: 60 aacrjournals.org
MP Hay, KO Hicks, K Pchalek, HH Lee, A Blaser… - pstorage-acs-6854636.s3 …
Analyses were carried out in The Campbell Microanalytical Laboratory, University of Otago, Dunedin, NZ. Melting points were determined on an Electrothermal 2300 Melting Point …

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